An In-depth Technical Guide to 5-Chlorofuran-2-sulfonyl chloride: Chemical Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Chlorofuran-2-sulfonyl chloride: Chemical Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorofuran-2-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry, valued for its reactive sulfonyl chloride moiety attached to a furan ring bearing a chloro substituent. This combination of functional groups makes it a versatile reagent for the synthesis of a wide array of sulfonamide derivatives, a class of compounds with a rich history and diverse applications in drug discovery.[1] The sulfonamide functional group is a well-established pharmacophore, and its incorporation into novel molecular scaffolds continues to be a fruitful strategy for the development of new therapeutic agents.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-Chlorofuran-2-sulfonyl chloride, with a focus on its utility in the design and synthesis of biologically active molecules.
Chemical Structure and Identification
5-Chlorofuran-2-sulfonyl chloride is an organosulfur compound with the molecular formula C4H2Cl2O3S. Its structure consists of a furan ring that is substituted with a chlorine atom at the 5-position and a sulfonyl chloride group at the 2-position.
Systematic Information:
| Identifier | Value |
| IUPAC Name | 5-chlorofuran-2-sulfonyl chloride |
| CAS Number | 139332-47-9 |
| Molecular Formula | C4H2Cl2O3S |
| Molecular Weight | 217.03 g/mol |
| Canonical SMILES | C1=C(OC(=C1)Cl)S(=O)(=O)Cl |
| InChI Key | SEHRKLAFSBAINR-UHFFFAOYSA-N |
Structural Diagram:
Caption: Chemical structure of 5-Chlorofuran-2-sulfonyl chloride.
Physicochemical Properties
Detailed experimental data for the physical properties of 5-Chlorofuran-2-sulfonyl chloride are not widely available in public literature. However, based on the properties of similar furan-based sulfonyl chlorides and general chemical principles, the following characteristics can be anticipated.
| Property | Predicted Value/Information |
| Physical State | Likely a solid or liquid at room temperature. |
| Melting Point | Not available. |
| Boiling Point | Not available. |
| Solubility | Expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. It will likely react with protic solvents like water and alcohols. |
| Stability | Sensitive to moisture and should be stored under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid. |
Reactivity and Mechanistic Insights
The reactivity of 5-Chlorofuran-2-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity is enhanced by the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The furan ring itself is an electron-rich aromatic system, which can influence the overall electronic properties of the molecule.
The primary reaction of this compound is nucleophilic substitution at the sulfonyl sulfur, where the chloride ion acts as a good leaving group. This reactivity is the cornerstone of its utility in synthesizing sulfonamides.
Caption: General reaction pathway for the synthesis of sulfonamides.
Synthesis of 5-Chlorofuran-2-sulfonyl chloride
Hypothetical Synthetic Protocol:
Step 1: Sulfonation of 2-Chlorofuran
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Materials: 2-Chlorofuran, chlorosulfonic acid, and a suitable inert solvent (e.g., dichloromethane).
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorofuran in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
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Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or other suitable analytical techniques).
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Carefully quench the reaction by pouring it onto crushed ice.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chlorofuran-2-sulfonic acid.
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Step 2: Conversion to 5-Chlorofuran-2-sulfonyl chloride
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Materials: 5-Chlorofuran-2-sulfonic acid, thionyl chloride or phosphorus pentachloride, and a catalytic amount of N,N-dimethylformamide (DMF).
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Procedure:
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In a fume hood, combine the crude 5-chlorofuran-2-sulfonic acid with an excess of thionyl chloride and a catalytic amount of DMF in a round-bottom flask.
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Heat the mixture under reflux for a few hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO2) evolution.
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After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting crude 5-Chlorofuran-2-sulfonyl chloride can be purified by vacuum distillation or chromatography.
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Note: This is a generalized procedure and would require optimization for specific reaction conditions, stoichiometry, and purification methods. The handling of chlorosulfonic acid and thionyl chloride requires extreme caution due to their corrosive and reactive nature.
Applications in Drug Development
The primary application of 5-Chlorofuran-2-sulfonyl chloride in drug development lies in its use as a synthon for the preparation of 5-chlorofuran-2-sulfonamide derivatives. The sulfonamide moiety is a key structural feature in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The furan ring system, being an aromatic heterocycle, can participate in various biological interactions, and the chloro substituent can influence the compound's pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: Synthesis of a Representative 5-Chlorofuran-2-sulfonamide Derivative
This protocol describes a general procedure for the reaction of 5-Chlorofuran-2-sulfonyl chloride with a primary amine.
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Materials:
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5-Chlorofuran-2-sulfonyl chloride
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A primary amine (e.g., aniline)
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A suitable base (e.g., pyridine or triethylamine)
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Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
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Standard laboratory glassware
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Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve the primary amine and the base in the anhydrous solvent.
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of 5-Chlorofuran-2-sulfonyl chloride in the same anhydrous solvent to the stirred amine solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
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Upon completion, wash the reaction mixture with dilute aqueous HCl to remove the excess base and amine.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude sulfonamide product.
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Purify the crude product by recrystallization or column chromatography to yield the pure 5-chlorofuran-2-sulfonamide derivative.
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Caption: Experimental workflow for sulfonamide synthesis.
Safety and Handling
5-Chlorofuran-2-sulfonyl chloride is expected to be a reactive and potentially hazardous compound. While a specific safety data sheet (SDS) is not widely available, the following precautions, based on the reactivity of sulfonyl chlorides and chlorinated furans, are strongly recommended:
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Corrosive: Expected to be corrosive to the skin, eyes, and respiratory tract.[2]
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Moisture Sensitive: Reacts with water, potentially releasing hydrochloric acid.[2]
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Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
5-Chlorofuran-2-sulfonyl chloride is a valuable and reactive building block for the synthesis of novel sulfonamide derivatives in the context of drug discovery. Its unique chemical structure offers opportunities for the exploration of new chemical space and the development of potential therapeutic agents. While detailed experimental data for this specific compound is limited, the general reactivity and synthetic utility of sulfonyl chlorides provide a strong foundation for its application in medicinal chemistry. Further research into the synthesis and applications of 5-Chlorofuran-2-sulfonyl chloride and its derivatives is warranted to fully exploit its potential in the development of new pharmaceuticals.
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